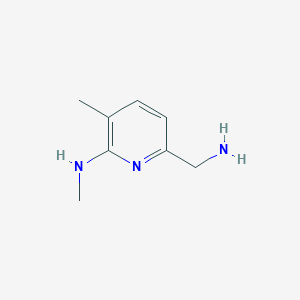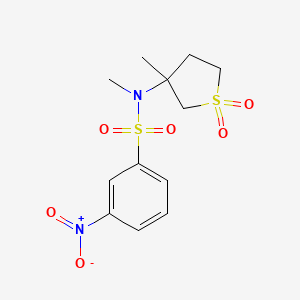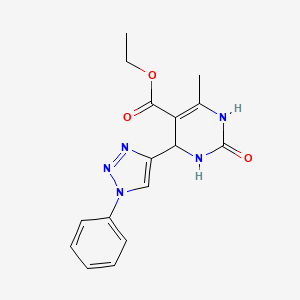amino}acetamide CAS No. 1097436-79-7](/img/structure/B2633339.png)
N-(1-cyanocyclopentyl)-2-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](ethyl)amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a benzodioxin moiety, and an aminoacetamide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
-
Synthesis of the Benzodioxin Moiety: : The 2,3-dihydro-1,4-benzodioxin structure is synthesized separately, often starting from catechol and formaldehyde under acidic conditions to form the dioxin ring.
-
Coupling Reaction: : The final step involves coupling the cyanocyclopentyl intermediate with the benzodioxin moiety. This is typically done through a nucleophilic substitution reaction where the amino group of the benzodioxin derivative reacts with the cyanocyclopentyl intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used for nitrile reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aminoacetamides.
科学研究应用
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
Biologically, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory or anticancer agent. Studies are conducted to understand its efficacy and safety profile in preclinical models.
Industry
Industrially, the compound could be used in the development of specialty chemicals and advanced materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular pathways.
相似化合物的比较
Similar Compounds
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide: Similar structure but with a propyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets compared to its methyl or propyl analogs.
This detailed overview provides a comprehensive understanding of N-(1-cyanocyclopentyl)-2-{(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino}acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-22(12-18(23)21-19(14-20)9-5-6-10-19)11-15-13-24-16-7-3-4-8-17(16)25-15/h3-4,7-8,15H,2,5-6,9-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTWGLUHBNZCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2633256.png)
![methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2633258.png)
![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/new.no-structure.jpg)
![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)
![13-fluoro-5-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2633263.png)



![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2633274.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)
![7-[(2-chlorophenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2633276.png)

![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)

